1-Adamantanemethanol

概要

説明

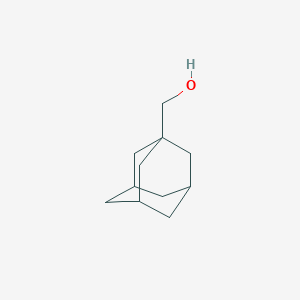

1-Adamantanemethanol (CAS 770-71-8) is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, three-dimensional structure. Its molecular formula is C₁₁H₁₈O, with a molecular weight of 166.26 g/mol.

準備方法

Synthetic Routes and Reaction Conditions: 1-Adamantanemethanol can be synthesized through several methods. One common approach involves the reduction of 1-Adamantanecarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:

Q & A

Q. What are the primary synthetic routes for 1-Adamantanemethanol, and how do yields vary under different conditions?

This compound can be synthesized via:

- Reduction of 1-adamantanecarboxylic acid : Lithium aluminum hydride (LiAlH₄) reduction achieves a 95% yield .

- PCC oxidation of 1-adamantanol : This method is used to prepare intermediates for bromoallene oxide synthesis, though yield data are not explicitly provided .

- Ritter reaction and subsequent reduction : A novel route involving adamantane carboxylic acid yields 3-amino-1-adamantanemethanol with a total yield of 43% .

Methodological Insight : Yields depend on steric hindrance and reagent choice. For example, bulky substrates may require longer reaction times or alternative catalysts.

Q. How can researchers characterize the physical properties of this compound?

Key characterization methods include:

- Joback and Crippen methods : For calculating temperature-dependent properties like boiling point (563.32–597.44 K) and vapor pressure .

- Spectroscopic techniques : IR and ¹H NMR verify functional groups and structural integrity, as demonstrated in novel synthesis routes .

Data Consideration : Cross-validate experimental data with computational models to address discrepancies in viscosity or density measurements.

Q. How does this compound interact with cyclodextrins, and what analytical methods are used?

This compound forms inclusion complexes with β-cyclodextrins, studied via:

- X-ray crystallography : Reveals host-guest geometry in the solid state .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) in aqueous solutions .

Experimental Design : Control humidity during Karl-Fischer titration to ensure accurate cyclodextrin concentration calculations .

Q. What role does this compound play in asymmetric catalysis?

- Enantiomeric Rhodium Complexes : Derived from this compound, Rh₂(R-tfptad)₄ enables asymmetric benzylic C(sp³)–H amination with high enantiocontrol (e.g., >90% ee) .

Methodological Insight : Optimize chiral ligand loading and reaction temperature to balance efficiency and enantioselectivity.

Q. How does steric hindrance from this compound affect polymerization kinetics?

- Initiation in ring-opening polymerization : Bulky initiators like this compound reduce polymerization rates and molecular weights compared to smaller alcohols (e.g., isopropanol) due to steric effects on catalyst accessibility .

Advanced Analysis : Use gel permeation chromatography (GPC) to correlate initiator size with polymer dispersity (Đ).

Q. How do hierarchical zeolites enhance catalytic performance in reactions involving this compound?

- Mesopore engineering : Surfactant-templated FAU zeolites improve tetrahydropyranylation rates by increasing acid site accessibility for bulky alcohols. Normalized initial reaction rates (Rₜₒₜₐₗ) correlate with mesopore volume .

Optimization Strategy : Balance mesopore volume and acid site strength (e.g., via NaOH/Si ratio tuning) to avoid trade-offs in catalyst stability.

Q. How can researchers resolve contradictions in steric vs. electronic effects during hydride transfer reactions?

- Case Study : In bromoallene oxide synthesis, steric compression at the adamantyl sp³ center drives irreversible hydride transfer, overriding electronic effects. Computational modeling (e.g., DFT) and kinetic isotope effects (KIEs) help disentangle these factors .

Data Interpretation : Compare experimental outcomes (e.g., product distribution) with transition-state (TS) simulations.

Q. What methodologies assess acid site accessibility in zeolite-catalyzed reactions with this compound?

- Pyridine adsorption-desorption : Quantifies acid site strength (Brønsted vs. Lewis) and accessibility via FTIR. Sites retaining pyridine at 450°C are classified as "strong" .

- Reactivity profiling : Compare Rₛₜᵣₒₙg (activity per strong acid site) across catalysts to isolate accessibility effects from total acidity .

類似化合物との比較

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |

|---|---|---|---|---|

| 1-Adamantanemethanol | C₁₁H₁₈O | 166.26 | 115–118 | Adamantane core with hydroxymethyl group |

| 1H,1H,2H,2H-Perfluoro-1-octanol | C₈H₅F₁₃O | 412.10 | N/A | Linear perfluorinated chain |

| Isopropanol | C₃H₈O | 60.10 | -89.5 | Small, branched alcohol |

| N-(1-Adamantyl) Maleimide | C₁₄H₁₇NO₂ | 231.29 | N/A | Adamantane fused with maleimide ring |

- Steric Effects: The adamantane core in this compound imposes significant steric hindrance, reducing reactivity in polymerization compared to smaller initiators like isopropanol .

- Solubility: Derivatives of this compound (e.g., cyclopropyl alcohols) exhibit lower solubility in THF than non-adamantane analogs, complicating reaction optimization .

Reactivity in Catalytic Processes

O-Alkylation Over Hierarchical Zeolites

| Alcohol | Initial Reaction Rate (Rₜₒₜₐₗ, mmol·g⁻¹·h⁻¹) | Strong Acid Site Activity (Rₛₜᵣₒₙ₉) |

|---|---|---|

| This compound | 0.95 | 0.82 |

| 1-Octadecanol | 1.12 | 0.97 |

- Trends: this compound shows lower reaction rates than linear alcohols (e.g., 1-octadecanol) due to steric constraints. Mesopore volume in catalysts enhances accessibility for bulky substrates .

Polymerization of ε-Caprolactone

| Initiator | Mn (kg/mol) | PDI |

|---|---|---|

| This compound | 17 | 1.20 |

| Isopropanol | 23 | 1.17 |

| Perfluoro-1-octanol | 9 | 1.25 |

- Steric Hindrance: Bulky initiators like this compound yield lower molecular weight polymers due to slower initiation rates .

Oxidation and Mechanochemical Reactivity

- Oxidation: Under mechanochemical conditions, this compound oxidizes at rates independent of its size, unlike traditional solvent-swollen systems where larger substrates react slower .

- Synthetic Utility: Swern oxidation of this compound yields aldehydes in 82% efficiency, enabling downstream syntheses of cyclopropanes and ynone derivatives .

特性

IUPAC Name |

1-adamantylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVGOOIANLZFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20227818 | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

770-71-8 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。